Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound is a derivative of Montelukast, a medication commonly used to manage asthma and allergies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbenoid reagent.
Thioether formation:
Mesylation: The final step involves the mesylation of the compound, where a mesyl group is introduced using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with cellular receptors.
Medicine: Investigating its potential as a therapeutic agent, possibly with improved efficacy or reduced side effects compared to Montelukast.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate is likely similar to that of Montelukast, which involves blocking leukotriene receptors. This inhibition prevents leukotrienes from binding to their receptors, thereby reducing inflammation and bronchoconstriction. The modifications in the compound may enhance its binding affinity or alter its pharmacokinetic properties, leading to different therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Montelukast: The parent compound, used primarily for asthma and allergy management.
Zafirlukast: Another leukotriene receptor antagonist with similar uses.
Pranlukast: A leukotriene receptor antagonist used in some countries for asthma treatment.
Uniqueness
Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate stands out due to its unique structural modifications, which may confer distinct chemical and biological properties. These modifications could potentially lead to improved therapeutic profiles or novel applications not seen with the parent compound or other similar compounds.
Biological Activity
Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate is a derivative of Montelukast, a well-known leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis. This article explores its biological activity, mechanisms, pharmacokinetics, and clinical implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its complex molecular structure, which includes a cyclopropyl group and a carboxymethyl substituent. The compound's chemical stability and purity are critical for its biological efficacy, as impurities can significantly affect pharmacological outcomes .
Montelukast acts primarily as an antagonist to the cysteinyl leukotriene receptor 1 (CysLT1). By inhibiting the binding of leukotrienes such as LTC4, LTD4, and LTE4 to this receptor, Montelukast reduces inflammation and bronchoconstriction associated with asthma and allergic reactions. The specific modifications in this compound may enhance its binding affinity or alter its pharmacokinetic profile compared to standard Montelukast .
Pharmacokinetics
The pharmacokinetic properties of Montelukast include:
- Absorption : Rapid absorption post-oral administration with an oral bioavailability of approximately 64% .
- Distribution : A steady-state volume of distribution ranging from 8 to 11 liters, indicating extensive tissue distribution.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP3A4), leading to active metabolites that contribute to its therapeutic effects .
- Elimination : Excreted mainly via bile and feces, with a plasma half-life between 2.7 to 5.5 hours .
Clinical Studies
Montelukast has been extensively studied for its efficacy in managing asthma symptoms. Notably:
- A randomized controlled trial demonstrated that Montelukast significantly reduced eosinophil levels in asthmatic patients, indicating an anti-inflammatory effect .
- In post-bronchiolitis infants, Montelukast treatment resulted in decreased cumulative wheezing episodes compared to placebo groups .
Case Studies
- Asthma Management : A cohort study involving children aged 6-14 years showed that daily administration of Montelukast led to a reduction in asthma exacerbations when used alongside short-acting beta agonists .
- Allergic Rhinitis : In adults with seasonal allergic rhinitis, Montelukast was found to reduce peripheral blood eosinophil counts by approximately 13%, supporting its role in managing allergic responses .
Safety Profile
Montelukast is generally well-tolerated; however, some studies have raised concerns regarding potential neuropsychiatric effects. Reports of mood changes and sleep disturbances have led to recommendations for careful monitoring in susceptible populations .
Comparative Analysis with Other Treatments
Treatment Type | Efficacy on Asthma | Eosinophil Reduction | Additional Benefits |
---|---|---|---|
Montelukast | Moderate | 13%-15% | Additive effect with beta agonists |
Inhaled Corticosteroids | High | Significant | First-line treatment |
Beta Agonists | Immediate relief | None | Quick bronchodilation |
Properties
IUPAC Name |
2-[2-[(E)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]prop-2-enyl]phenyl]propan-2-ol;methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO.CH4O3S/c1-29(2,32)27-12-4-3-10-23(27)11-6-9-21-7-5-8-22(19-21)13-17-26-18-15-24-14-16-25(30)20-28(24)31-26;1-5(2,3)4/h3-10,12-20,32H,11H2,1-2H3;1H3,(H,2,3,4)/b9-6+,17-13+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQCEXXVURWSMU-BVWTYKKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CC=CC2=CC(=CC=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1C/C=C/C2=CC(=CC=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.